molecular formula C13H15NO5 B7588920 4-[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]morpholine-2-carboxylic acid

4-[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]morpholine-2-carboxylic acid

Cat. No. B7588920
M. Wt: 265.26 g/mol
InChI Key: ZVIROCNNYNTXHR-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]morpholine-2-carboxylic acid, also known as MMCA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and medicinal chemistry. MMCA is a morpholine derivative that contains a furan ring and a carboxylic acid group, making it a versatile molecule that can be modified to target specific biological pathways.

Mechanism of Action

The mechanism of action of 4-[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]morpholine-2-carboxylic acid is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in cell proliferation and survival. 4-[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]morpholine-2-carboxylic acid has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. It has also been shown to inhibit the activity of the protein kinase Akt, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
4-[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]morpholine-2-carboxylic acid has been shown to have a variety of biochemical and physiological effects, including the induction of cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for the growth and spread of tumors. 4-[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]morpholine-2-carboxylic acid has also been shown to have anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One advantage of 4-[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]morpholine-2-carboxylic acid is its versatility as a chemical compound that can be modified to target specific biological pathways. It has also been shown to have a relatively low toxicity profile, making it a safer alternative to other chemotherapeutic agents. However, one limitation of 4-[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]morpholine-2-carboxylic acid is its relatively low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are many potential future directions for research on 4-[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]morpholine-2-carboxylic acid, including the development of new derivatives with increased potency and specificity for certain biological pathways. 4-[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]morpholine-2-carboxylic acid could also be used in combination with other chemotherapeutic agents to increase their efficacy and reduce toxicity. Additionally, further research is needed to understand the mechanism of action of 4-[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]morpholine-2-carboxylic acid and to identify new targets for its therapeutic use.

Synthesis Methods

4-[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]morpholine-2-carboxylic acid can be synthesized using a variety of methods, including the reaction of morpholine with 5-methylfuran-2-carboxylic acid and acetic anhydride. The reaction is catalyzed by a Lewis acid such as zinc chloride or aluminum chloride, and the resulting product is purified using column chromatography.

Scientific Research Applications

4-[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]morpholine-2-carboxylic acid has been extensively studied for its potential applications in drug discovery and medicinal chemistry. It has been found to have antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. 4-[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]morpholine-2-carboxylic acid has also been shown to inhibit the growth of bacteria and fungi, making it a promising candidate for the development of new antibiotics.

properties

IUPAC Name

4-[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]morpholine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO5/c1-9-2-3-10(19-9)4-5-12(15)14-6-7-18-11(8-14)13(16)17/h2-5,11H,6-8H2,1H3,(H,16,17)/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVIROCNNYNTXHR-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=CC(=O)N2CCOC(C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=C/C(=O)N2CCOC(C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]morpholine-2-carboxylic acid

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